molecular formula C10H9Cl2N5O B8397978 5-Amino-1-(3,4-dichlorobenzyl)-1,2,3-triazole-4-carboxamide

5-Amino-1-(3,4-dichlorobenzyl)-1,2,3-triazole-4-carboxamide

Cat. No. B8397978
M. Wt: 286.11 g/mol
InChI Key: HULYRQSWFVUVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816469

Procedure details

A stirred mixture of 3,4-dichlorobenzyl chloride (12.6 g, 64.5 mmol) and sodium azide (7.0 g, 0.11 mole) in absolute ethanol (70 ml) was refluxed for 4.75 hours, cooled and filtered to provide a solution of 3,4-dichlorobenzyl azide. Separately, 2-cyanoacetamide (5.5 g, 65 mmol) was added to a 35° C. solution of sodium (1.5 g, 65 mmol) in absolute ethanol (125 ml), and to the resulting suspension was added the above azide solution dropwise over 10 minutes. The combined mixtures were refluxed for 1 hour, kept 16 hours at ambient temperature and 1 hour at 5° C., and filtered. The crude product was dried under vacuum, dissolved in boiling ethanol (290 ml), filtered hot, and cooled to 0° C. The solid was collected by filtration and dried under vacuum to provide 12.4 g (67%) of 1-(3,4-dichlorobenzyl)-5-amino-1,2,3-triazole-4-carboxamide, m.p. 221°-222° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[Na].[Cl:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][C:18]=1[Cl:19])[CH2:12][N:13]=[N+:14]=[N-:15]>C(O)C>[Cl:8][C:9]1[CH:10]=[C:11]([CH:16]=[CH:17][C:18]=1[Cl:19])[CH2:12][N:13]1[C:1]([NH2:2])=[C:3]([C:4]([NH2:6])=[O:5])[N:15]=[N:14]1 |^1:6|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
1.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(CN=[N+]=[N-])C=CC1Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The combined mixtures were refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
filtered hot
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(CN2N=NC(=C2N)C(=O)N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.